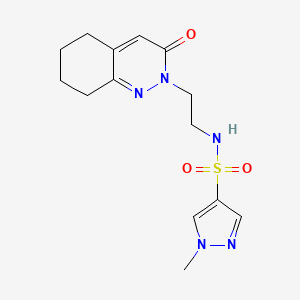
1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is an intricate organic compound that boasts a combination of heterocyclic structures. This compound is particularly noteworthy due to its multifaceted applications in various scientific fields. Its unique molecular arrangement positions it as a significant player in the realms of medicinal chemistry, biochemical research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common route might begin with the creation of the pyrazole core through cyclization reactions. The cinnoline derivative can be synthesized separately through a series of condensation reactions. The final compound is formed by sulfonamide linkage, facilitated by reagents like sulfonyl chlorides under mild conditions.
Industrial Production Methods: For industrial production, continuous flow synthesis can enhance the efficiency and yield of this compound. Automation in flow reactors allows for precise control over reaction conditions, minimizing human error and enhancing safety. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is reactive in various chemical environments:
Oxidation: Undergoes oxidative cleavage at the pyrazole and cinnoline rings, especially in the presence of strong oxidizing agents.
Reduction: Can be reduced at the carbonyl group of the cinnoline ring, yielding alcohol derivatives.
Substitution: Nucleophilic substitution is feasible at the sulfonamide moiety, where electrophilic reagents can introduce new functional groups.
Oxidation: Hydrogen peroxide or KMnO₄ at controlled temperatures.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkyl or acyl chlorides under basic conditions.
Oxidation yields aldehydes and carboxylic acids.
Reduction typically produces secondary alcohols.
Substitution reactions result in a variety of sulfonyl derivatives.
Scientific Research Applications
1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is extensively studied for:
Chemistry: Investigations into the electronic and steric effects of heterocycles.
Biology: As a potential inhibitor for certain enzymatic pathways due to its structural resemblance to biological substrates.
Medicine: Explored for anti-inflammatory and anticancer properties, leveraging its ability to interact with cellular targets.
Industry: Used in the synthesis of specialized polymers and as a precursor for more complex organic compounds.
Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interfere with enzyme function. It binds to enzyme active sites, blocking the substrate from accessing the catalytic residues, thereby inhibiting enzymatic activity. This inhibition is often reversible and competitive. Key molecular targets include enzymes involved in cell proliferation and inflammation pathways, making it a candidate for therapeutic interventions.
Comparison with Similar Compounds
Compared to other pyrazole sulfonamides and cinnoline derivatives, this compound:
Exhibits a higher degree of specificity in enzyme inhibition.
Has enhanced bioavailability due to its structural modifications.
Similar compounds include:
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide.
1-methyl-N-(2-(3-oxo-6,7-dihydrocinnolin-4-yl)ethyl)-1H-pyrazole-4-sulfonamide.
N-(2-(3-oxo-5,6-dihydrocinnolin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide.
In essence, 1-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-pyrazole-4-sulfonamide stands out due to its intricate structure and significant potential in various scientific domains. Its synthesis, reactivity, and applications present a wealth of opportunities for further exploration and innovation.
Properties
IUPAC Name |
1-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-10-12(9-15-18)23(21,22)16-6-7-19-14(20)8-11-4-2-3-5-13(11)17-19/h8-10,16H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTCBSDSYDHREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2543769.png)
![methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2543770.png)
![rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo](/img/structure/B2543771.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)
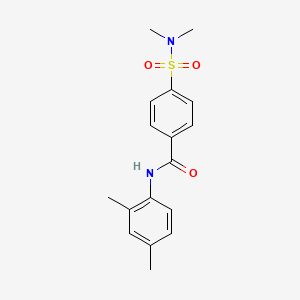
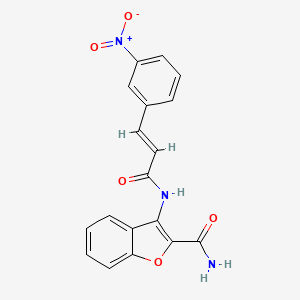
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)
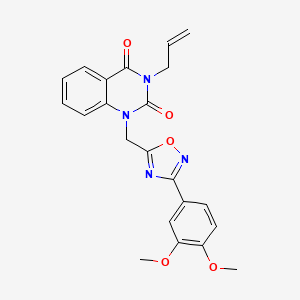
![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
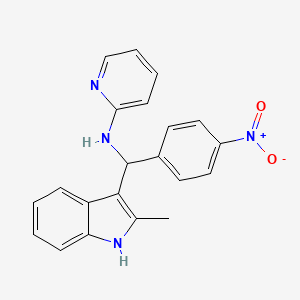
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
